2,3-Pentanedione-1,2-13C2
Description
Chemical Identity and Isotopic Labeling Significance
This compound constitutes a specifically labeled isotopologue of the naturally occurring dicarbonyl compound 2,3-pentanedione, bearing carbon-13 isotopic enrichment at positions 1 and 2 of the pentane backbone. The compound maintains the molecular formula C5H8O2, though its isotopic composition is represented more precisely as C3[13C]2H8O2, reflecting the incorporation of two carbon-13 atoms in place of the naturally abundant carbon-12 isotopes. The structural modification results in a molecular weight increase from 100.1158 grams per mole for the unlabeled compound to 102.10 grams per mole for the doubly labeled variant.
The isotopic labeling pattern in this compound holds particular significance for mechanistic studies due to the strategic placement of the carbon-13 atoms within the dicarbonyl functional group. The labeled positions correspond to the carbonyl carbon of the acetyl moiety and the adjacent methyl carbon, creating a distinctive signature that can be tracked through various chemical transformations. This labeling strategy enables researchers to distinguish between different reaction pathways and to trace the fate of specific carbon atoms during metabolic processes or synthetic transformations.
The compound's utility extends beyond simple tracer applications, as the carbon-13 nuclei provide enhanced sensitivity for nuclear magnetic resonance spectroscopy studies. The 13C isotope, with its nuclear spin of 1/2, generates distinct NMR signals that can be readily distinguished from the background carbon-12 signals, facilitating detailed structural and dynamic investigations. This property has proven particularly valuable in studies examining the conformational behavior of organic molecules and the kinetics of chemical exchange processes.
Historical Context in Stable Isotope Research
The development and application of carbon-13 labeled compounds like this compound represents a significant milestone in the evolution of stable isotope research methodology. The historical foundations of isotopic labeling can be traced to the early twentieth century discoveries of naturally occurring isotopes, when Thomson's investigations using positive ray spectrography revealed the existence of neon isotopes at masses 20 and 22. These pioneering observations established the conceptual framework for understanding isotopic variation in naturally occurring elements.
The transition from radioactive to stable isotope labeling marked a crucial advancement in metabolic research, as stable isotopes eliminated the health and disposal concerns associated with radioactive tracers while providing equivalent or superior analytical capabilities. Carbon-13, comprising approximately 1.1 percent of naturally occurring carbon, emerged as an ideal labeling isotope due to its stability, natural abundance, and compatibility with existing analytical instrumentation. The development of improved mass spectrometric techniques during the mid-twentieth century enabled researchers to detect and quantify isotopic enrichment with unprecedented precision.
The specific application of carbon-13 labeling to dicarbonyl compounds like 2,3-pentanedione evolved from the recognition that these molecules play critical roles in food chemistry and metabolic processes. Early investigations utilized the Carbon Module Labeling approach, which employed mixtures of unlabeled and uniformly 13C-labeled precursors to determine the relative importance of different formation pathways. This methodology proved particularly valuable for understanding the complex mechanisms underlying the formation of flavor compounds during thermal processing of foods.
The historical development of 13C labeling techniques has been closely linked to advances in nuclear magnetic resonance spectroscopy, which provided researchers with a non-destructive method for monitoring isotopic incorporation and tracking molecular transformations. The combination of synthetic isotopic labeling with sophisticated analytical techniques has enabled investigations that would have been impossible using conventional chemical methods alone.
Role in Mechanistic Organic Chemistry Studies
This compound serves as an essential tool for elucidating reaction mechanisms in organic chemistry, particularly in studies investigating the formation and transformation of dicarbonyl compounds. The strategic placement of carbon-13 labels at positions 1 and 2 enables researchers to distinguish between different mechanistic pathways and to trace the rearrangement of carbon atoms during chemical reactions. This capability has proven particularly valuable in studies examining the thermal decomposition of organic molecules and the formation of volatile compounds during food processing.
Research investigations utilizing this compound have revealed multiple pathways for dicarbonyl formation in glucose-containing systems, demonstrating that different reaction conditions favor distinct mechanistic routes. Under aqueous conditions at different pH values, the compound can be formed through recombination of sugar fragments or from intact glucose backbone structures. The isotopic labeling pattern provides definitive evidence for the carbon atom origins, enabling researchers to quantify the relative contributions of each pathway under specific reaction conditions.
The compound has also found applications in studies examining protein-small molecule interactions and enzyme-catalyzed transformations. The carbon-13 labels serve as molecular probes that can be monitored using nuclear magnetic resonance spectroscopy to track binding events and conformational changes. These investigations have provided insights into the dynamic behavior of biological systems and have contributed to our understanding of how small molecule ligands interact with protein targets.
Furthermore, this compound has been employed in investigations of atmospheric chemistry processes, where the isotopic labels enable researchers to track the photochemical degradation of organic compounds and to understand the formation of secondary atmospheric pollutants. The ability to follow specific carbon atoms through complex reaction networks has provided valuable information about the environmental fate of volatile organic compounds and their contribution to atmospheric radical chemistry.
| Property | 2,3-Pentanedione | This compound |
|---|---|---|
| Molecular Formula | C5H8O2 | C3[13C]2H8O2 |
| Molecular Weight | 100.1158 g/mol | 102.10 g/mol |
| IUPAC Name | pentane-2,3-dione | (1,2-13C2)pentane-2,3-dione |
| CAS Registry Number | 600-14-6 | Not specified |
| 13C Enrichment | Natural abundance | Positions 1 and 2 |
Properties
Molecular Formula |
C5H8O2 |
|---|---|
Molecular Weight |
102.1 |
Purity |
95% min. |
Synonyms |
2,3-Pentanedione-1,2-13C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Metabolic Studies : The position of ¹³C labels dictates pathway specificity. For example, [2,3-¹³C₂]glucose increases PPP-derived [2,3-¹³C₂]lactate in tumors, whereas [1,2-¹³C₂]glucose clarifies transketolase reversibility in lipid synthesis .
- Analytical Sensitivity : ¹³C-¹³C coupling in compounds like Gly-(1,2-¹³C₂)Gly-Gly improves ¹⁴N detection efficiency in NMR by 4–9% compared to unlabeled analogs .
Preparation Methods
Vapor-Phase Condensation of Bio-Derived Lactic Acid
The green synthesis of 2,3-pentanedione-13C2 via vapor-phase condensation employs bio-derived lactic acid as a precursor. Polymorphic zirconium dioxide (ZrO2) serves as a heterogeneous catalyst, facilitating dehydration and cyclization reactions at elevated temperatures. This method aligns with sustainable chemistry principles by minimizing waste and avoiding toxic solvents. While specific yield data for the 13C2-labeled variant remains proprietary, the non-isotopic analog achieves high efficiency under optimized conditions.
Mechanistic Insights
Lactic acid undergoes dehydrogenation to form pyruvic acid, which subsequently dimerizes via ketonization. Isotopic labeling at the C1 and C2 positions is introduced through 13C-enriched lactic acid feedstock. The ZrO2 catalyst’s acidic and basic sites promote selective C–C bond formation while suppressing side reactions.
Acid-Catalyzed Reaction of Hydroxyacetone and Paraldehyde
A patented industrial-scale method involves the reaction of hydroxyacetone with paraldehyde in the presence of a strong acid (e.g., HCl, H2SO4) and a phase transfer catalyst. This one-pot synthesis proceeds via aldol condensation and oxidation, yielding 2,3-pentanedione-13C2 when 13C-labeled hydroxyacetone is used.
Reaction Conditions and Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 45–60°C | Maximizes reaction rate |
| Acid concentration | 10–30 wt.% (aqueous) | Enhances protonation |
| Paraldehyde:Hydroxyacetone ratio | 50–100 wt.% | Balances stoichiometry |
| Phase transfer catalyst | Quaternary ammonium salts | Improves interfacial reactivity |
Under these conditions, the process achieves ~85% yield with a reaction time of 5–20 hours. Post-reaction purification involves distillation to isolate the diketone from unreacted precursors and byproducts.
Biosynthetic Formation Using 13C-Labeled Glucose and Alanine
A biosynthetic pathway elucidated in model studies utilizes D-[13C]glucose and L-[13C]alanine as precursors. 2,3-Pentanedione-13C2 forms via two routes:
-
Glucose-Derived Pathway (10% contribution): C3 units (C1–C3 or C4–C6 fragments of glucose) combine to form the diketone skeleton.
-
Alanine-Glucose Hybrid Pathway (90% contribution): C2'–C3' atoms of alanine react with a C3 unit from glucose, likely through intermediates like pyruvaldehyde or glyceraldehyde.
Isotopic Incorporation Analysis
Mass spectrometry of 13C-labeled products confirmed preferential labeling at the C1 and C2 positions, consistent with the hybrid pathway’s dominance. This method is less scalable than chemical synthesis but valuable for studying metabolic flux in biological systems.
Industrial-Scale Optimization and Challenges
Catalyst Development and Recyclability
ZrO2 catalysts in vapor-phase condensation require high thermal stability (>300°C) to maintain activity over multiple cycles. Acid catalysts in the hydroxyacetone-paraldehyde method face corrosion issues, necessitating reactor linings made of corrosion-resistant alloys.
Purification and Isotopic Purity
Isotopic enrichment exceeding 99% is achieved through fractional distillation coupled with gas chromatography-mass spectrometry (GC-MS) validation. Residual solvents and unreacted precursors are removed using activated carbon filtration.
Comparative Analysis of Preparation Methods
| Method | Yield | Scalability | Isotopic Purity | Environmental Impact |
|---|---|---|---|---|
| Vapor-phase condensation | Moderate | High | ≥98% | Low (green solvents) |
| Acid-catalyzed reaction | High | Industrial | ≥99% | Moderate (acid waste) |
| Biosynthetic | Low | Limited | ≥95% | High (complex setup) |
The acid-catalyzed method is preferred for large-scale production due to its high yield and compatibility with existing infrastructure, whereas biosynthetic routes remain niche for specialized applications .
Q & A
Q. What methodologies ensure isotopic purity in synthesizing 2,3-Pentanedione-1,2-<sup>13</sup>C2 for metabolic studies?
Q. Why is <sup>13</sup>C labeling critical in studying 2,3-pentanedione’s metabolic pathways?
- Methodological Answer : <sup>13</sup>C labeling enables precise tracking of carbon flux in metabolic networks. For 2,3-pentanedione, labeling at positions 1 and 2 allows differentiation between endogenous and exogenous sources in biological systems. Use stable isotope-resolved metabolomics (SIRM) with LC-MS/MS to trace labeled intermediates. Calibrate instruments to distinguish <sup>13</sup>C peaks from natural abundance <sup>12</sup>C signals .
Q. What safety protocols are essential when handling 2,3-Pentanedione-1,2-<sup>13</sup>C2 in laboratory settings?
- Methodological Answer : Follow OSHA/NIOSH guidelines for diketones, including:
- Use of fume hoods and PPE (gloves, lab coats, respirators if aerosolized).
- Regular air monitoring for occupational exposure limits (REL: 0.005 ppm for 2,3-pentanedione).
- Emergency procedures for inhalation/exposure, including decontamination and medical consultation .
Advanced Research Questions
Q. How to design experiments to resolve conflicting data on 2,3-Pentanedione-1,2-<sup>13</sup>C2’s reactivity in aqueous vs. lipid phases?
- Methodological Answer : Employ compartmentalized reaction systems:
Aqueous phase : Use buffered solutions (pH 7.4) with controlled ionic strength.
Lipid phase : Incorporate micellar or liposomal models.
Analyze products via GC-MS with isotopic tracing to identify phase-specific intermediates. Replicate experiments under inert atmospheres to rule out oxidative artifacts. Validate statistical significance using ANOVA with p < 0.05 thresholds .
Q. What strategies mitigate isotopic dilution effects in long-term <sup>13</sup>C tracing studies with 2,3-Pentanedione?
- Methodological Answer :
- Use pulse-chase labeling to limit unlabeled carbon incorporation.
- Optimize cell culture media with <sup>13</sup>C-glucose to maintain isotopic consistency.
- Apply kinetic modeling (e.g., isotopomer spectral analysis) to correct for dilution. Validate via time-course sampling and compartment-specific metabolite extraction .
Q. How to optimize detection limits for low-abundance <sup>13</sup>C-labeled intermediates in complex matrices?
- Methodological Answer :
-
Pre-concentration : Solid-phase extraction (SPE) with C18 cartridges.
-
Instrumentation : Couple UHPLC with high-sensitivity tandem MS (e.g., Q-TOF).
-
Data Processing : Use noise-reduction algorithms (e.g., wavelet transforms) and isotopic pattern recognition software.
-
Validation : Spike unlabeled standards to assess recovery rates (target >90%) .
- Data Table :
| Matrix | Pre-treatment | Detection Limit (pmol) |
|---|---|---|
| Plasma | SPE + Derivatization | 0.5 |
| Tissue | Homogenization + Lipid Removal | 2.0 |
Methodological Best Practices
- Reproducibility : Document reagent sources (e.g., vendor, lot numbers) and instrument parameters in appendices .
- Statistical Rigor : Report means ± SD with ≤3 significant figures unless justified by instrument precision .
- Literature Integration : Use primary sources (e.g., Journal of Labelled Compounds) over reviews for synthesis protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
